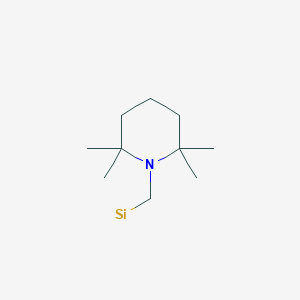
CID 78062753
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 78062753” is a potent and selective small molecule inhibitor of protein kinase D. This compound has garnered significant interest due to its ability to inhibit protein kinase D with high specificity, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062753 involves a multi-step process starting with the preparation of the core structure. The initial step typically involves the formation of a benzoxoloazepinolone scaffold, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and purity. The use of automated reactors and continuous flow systems helps in maintaining the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78062753 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, enhancing its activity or stability.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.
Applications De Recherche Scientifique
CID 78062753 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase D inhibition and its effects on various biochemical pathways.
Biology: Employed in studies involving cell signaling, proliferation, and differentiation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase D plays a crucial role, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D.
Mécanisme D'action
CID 78062753 exerts its effects by selectively inhibiting protein kinase D. The compound binds to the active site of protein kinase D, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell proliferation, migration, and survival, making it a valuable tool in cancer research and therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 755673: Another potent inhibitor of protein kinase D with similar inhibitory activity.
CID 755673-1: A derivative with slight modifications to enhance its selectivity and potency.
Uniqueness
CID 78062753 stands out due to its high specificity and potency in inhibiting protein kinase D. Its unique chemical structure allows for selective binding to the active site, making it a preferred choice in research applications where precise inhibition is required.
Propriétés
Formule moléculaire |
C10H20NSi |
|---|---|
Poids moléculaire |
182.36 g/mol |
InChI |
InChI=1S/C10H20NSi/c1-9(2)6-5-7-10(3,4)11(9)8-12/h5-8H2,1-4H3 |
Clé InChI |
SAGVTJICUAPMNX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1C[Si])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
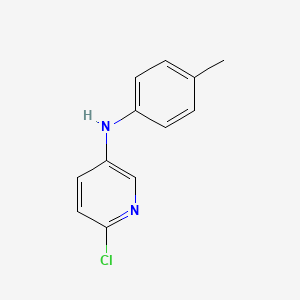

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
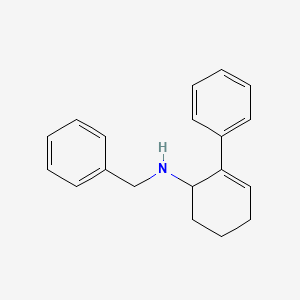
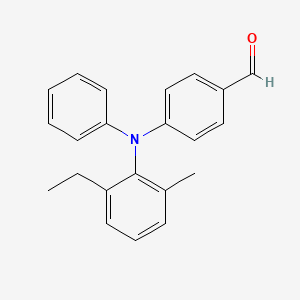
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)

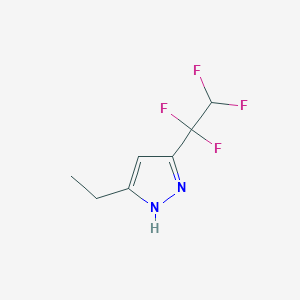

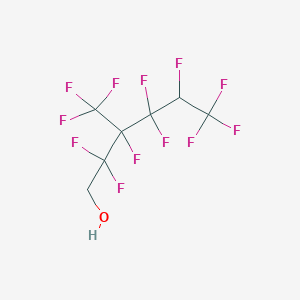
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
